molecular formula C9H13N3O B554975 H-Phe-NHNH2 CAS No. 52386-52-4

H-Phe-NHNH2

Cat. No. B554975
CAS RN: 52386-52-4
M. Wt: 179.22 g/mol
InChI Key: UHYBQLHLHAROJR-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

H-Phe-NHNH2, also known as L-Phenylalanine hydrazide, is a compound with the molecular formula C9H13N3O . It has a molecular weight of 179.22 g/mol . The IUPAC name for this compound is (2S)-2-amino-3-phenylpropanehydrazide .


Synthesis Analysis

The synthesis of H-Phe-NHNH2 and its analogues has been reported in the literature . The dipeptide H-Phe-Phe-NH2 was chosen as a lead compound for the development of stable and orally bioavailable SP 1–7 mimetics . The structure-activity relationship (SAR) of a set of modified H-Phe-Phe-NH2 analogues was presented, and their potential active uptake by PEPT1 transporter, intestinal permeability, and metabolic stability were evaluated . Local constraints via peptide backbone methylation or preparation of cyclized analogues based on pyrrolidine were evaluated and were shown to significantly improve the in vitro pharmacokinetic properties .


Molecular Structure Analysis

H-Phe-NHNH2 contains a total of 26 bonds, including 13 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 primary amine (aliphatic), and 1 N hydrazine .


Physical And Chemical Properties Analysis

H-Phe-NHNH2 has a molecular weight of 179.22 g/mol . It has a Hydrogen Bond Donor Count of 3, a Hydrogen Bond Acceptor Count of 3, and a Rotatable Bond Count of 3 . Its Exact Mass and Monoisotopic Mass are 179.105862047 g/mol . It has a Topological Polar Surface Area of 81.1 Ų and a Heavy Atom Count of 13 .

Scientific Research Applications

Cancer Research Applications

Research highlights the significance of proton dynamics in cancer, including the role of the Na+/H+ exchanger isoform 1 (NHE1) in the aberrant regulation of hydrogen ion dynamics within tumor cells. Elevated NHE1 activity correlates with altered pH levels in cancer cells, suggesting potential targets for anticancer therapy (Harguindey et al., 2013). Additionally, insights into NHE1's structure and function are provided by studies on its dimeric structure, supporting its involvement in heart disease and cell growth and proliferation (Moncoq et al., 2008).

Chemical Sensing and Imaging

Developments in chemical probes for detecting and imaging specific molecules highlight the use of hydrazide functionalities. A novel probe for colorimetric detection of hydrazine and fluorescent imaging of hydrogen peroxide demonstrates high selectivity and sensitivity, showcasing the potential for hydrazide compounds in environmental and biological applications (Han et al., 2019).

Photocatalytic Hydrogen Evolution

The role of bimetallic phosphides-based nanomaterials as cocatalysts in photocatalytic hydrogen evolution from water splitting is explored, indicating the efficiency of such materials in harnessing solar energy for sustainable hydrogen fuel production. This research underscores the importance of developing high-activity semiconductor materials for enhanced hydrogen evolution performance (Li et al., 2021).

Hydrogen Storage Materials

Investigations into metal-organic frameworks (MOFs) as heterogeneous catalysts for hydrogen production from lightweight inorganic hydrides show promising results for ammonia–borane and hydrazine-based materials. The nanoconfinement of hydrides in MOFs facilitates thermal decomposition, lowering the hydrogen release temperature, and offering a pathway for utilizing such materials in energy storage and conversion (Rossin et al., 2017).

Molecular and Structural Biology

Research on the selective epitaxial growth of calcium compounds with nitrogen and hydrogen demonstrates the ability to control hydrogen charge states in materials, which is crucial for understanding catalytic activities and developing new materials for various applications (Chon et al., 2022).

properties

IUPAC Name

(2S)-2-amino-3-phenylpropanehydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O/c10-8(9(13)12-11)6-7-4-2-1-3-5-7/h1-5,8H,6,10-11H2,(H,12,13)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHYBQLHLHAROJR-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)NN)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)NN)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

H-Phe-NHNH2

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